![molecular formula C11H20O B14271856 3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane CAS No. 136029-03-3](/img/structure/B14271856.png)
3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It belongs to the class of bicyclic compounds and is characterized by its unique structure, which includes a bicyclo[2.2.1]heptane ring system. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
The synthesis of 3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane can be achieved through several synthetic routes. One common method involves the reaction of camphene with methanol in the presence of an acid catalyst . The reaction conditions typically include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of corresponding ketones or carboxylic acids .
Applications De Recherche Scientifique
3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane has several scientific research applications. In chemistry, it is used as a starting material for the synthesis of various derivatives and as a reagent in organic synthesis . In biology, it has been studied for its potential biological activities, including antimicrobial and anti-inflammatory properties . In the medical field, it is explored for its potential therapeutic applications, although more research is needed to fully understand its effects. Industrially, it is used in the production of fragrances and flavors due to its pleasant aroma .
Mécanisme D'action
The mechanism of action of 3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets and pathways. While the exact molecular targets are not fully elucidated, it is believed to exert its effects through modulation of enzyme activity and interaction with cellular receptors . The pathways involved may include those related to inflammation and microbial inhibition, contributing to its observed biological activities .
Comparaison Avec Des Composés Similaires
3-Methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane can be compared with other similar compounds, such as camphor and borneol . These compounds share a similar bicyclic structure but differ in their functional groups and specific properties. For instance, camphor contains a ketone group, while borneol has a hydroxyl group. The presence of the methoxy group in this compound makes it unique and contributes to its distinct chemical and biological properties .
Propriétés
Numéro CAS |
136029-03-3 |
|---|---|
Formule moléculaire |
C11H20O |
Poids moléculaire |
168.28 g/mol |
Nom IUPAC |
3-methoxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C11H20O/c1-10(2)8-5-6-11(10,3)7-9(8)12-4/h8-9H,5-7H2,1-4H3 |
Clé InChI |
UYEKKZKNNAPPBG-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(CC2OC)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



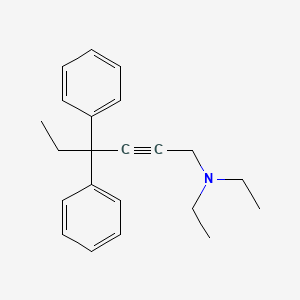
![2,6-Diazaspiro[3.4]octane, 6-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B14271794.png)
![1,3-Difluoro-5-[4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B14271797.png)

![2-[4-(2-Hydroxyethyl)piperazin-1-yl]ethyl methyl carbonate](/img/structure/B14271799.png)

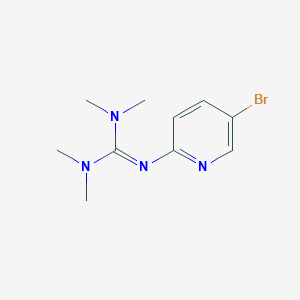
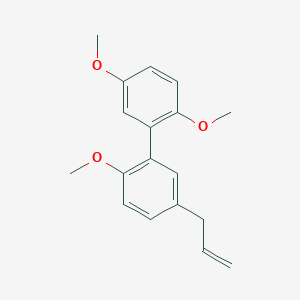

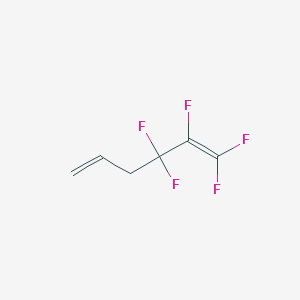
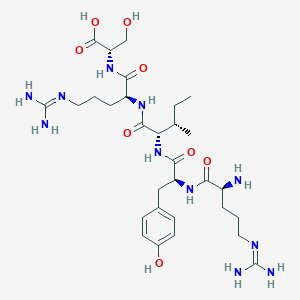
![5-[3-(Hexylsulfanyl)propyl]-2H-tetrazole](/img/structure/B14271846.png)
![6-[1-[2-[2-(3-Octadecoxy-2-pyrimidin-2-yloxypropoxy)ethoxy]ethyl]pyrrolidin-1-ium-1-yl]hexanoate](/img/structure/B14271849.png)
